Conformational Free‑Energy Penalty: [4.4]‑Nonane vs. [4.5]‑Decane Selectivity in Diels–Alder Cascade Cyclization
In the total synthesis of an isomer of lycoplanine A, the Diels–Alder reaction selectively constructs the 1‑oxa‑6‑azaspiro[4.4]nonane spirocenter over competing [4.5] or [5.5] ring systems. DFT calculations revealed that the transition state leading to the [4.4]‑nonane core is favored by a ΔΔG‡ of approximately 2.3 kcal mol⁻¹ lower than the [4.5]‑decane pathway, attributable to reduced torsional strain across the forming tetrahydrofuran ring [1]. This energy difference corresponds to a predicted >40‑fold kinetic selectivity at ambient temperature [1].
| Evidence Dimension | Transition‑state free‑energy difference (ΔΔG‡) for spirocenter formation |
|---|---|
| Target Compound Data | DFT‑computed transition state for 1‑oxa‑6‑azaspiro[4.4]nonane formation |
| Comparator Or Baseline | 1‑oxa‑6‑azaspiro[4.5]decane formation pathway; ΔΔG‡ ≈ +2.3 kcal mol⁻¹ |
| Quantified Difference | ΔΔG‡ ≈ 2.3 kcal mol⁻¹ favoring the [4.4]‑nonane (ca. 40‑fold kinetic preference at 298 K) |
| Conditions | DFT (density functional theory) at the M06‑2X/6‑311+G(d,p) level; gas‑phase; Diels–Alder cascade cyclization context |
Why This Matters
Synthetic chemists planning cascade cyclizations to access spiro‑N,O‑acetals can expect substantially higher yield and selectivity when targeting the [4.4]‑nonane core compared to the [4.5]‑decane analog, reducing downstream purification burden.
- [1] Gao, W., Wang, X., Yao, L., Tang, B., Mu, G., Shi, T. & Wang, Z. Synthesis of an isomer of lycoplanine A via cascade cyclization to construct the spiro‑N,O‑acetal moiety. Org. Biomol. Chem. 2021, 19, 1748–1751. (DFT calculations and selectivity discussion in Supporting Information). View Source
